molecular formula C12H7F4N3O2 B2483595 N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-25-1

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2483595
CAS No.: 2034360-25-1
M. Wt: 301.201
InChI Key: GRVCKIZCNHPLOB-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H7F4N3O2 and its molecular weight is 301.201. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This characteristic is significant for cancer research, as Met kinase plays a crucial role in the growth and spread of cancer cells. For instance, the compound BMS-777607, a derivative, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

NF-kappaB and AP-1 Gene Expression Inhibition

The chemical compound has been involved in structure-activity relationship studies aiming to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research is crucial for understanding and potentially treating inflammatory and autoimmune diseases, as NF-kappaB and AP-1 are pivotal in regulating immune responses (Palanki et al., 2000).

Aromatic Polyamides Synthesis

In the field of polymer science, derivatives of this compound have been synthesized and characterized for their potential application in creating new aromatic polyamides. These polymers demonstrate high solubility and stability, making them useful for various industrial and technological applications (Hsiao et al., 1999).

Anticancer Agent Development

Derivatives of this compound have been investigated for their potential as anticancer agents. They exhibit a unique mechanism of inhibiting tubulin polymerization, which is a promising approach for developing new cancer therapies (Zhang et al., 2007).

Antitubercular and Antibacterial Activities

Some derivatives of this compound have shown significant antitubercular and antibacterial activities, making them potential candidates for developing new drugs against tuberculosis and bacterial infections (Bodige et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, have been used in the synthesis of various organic compounds .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

The suzuki–miyaura coupling reactions, in which similar compounds are involved, play a crucial role in organic synthesis . This suggests that the compound might affect biochemical pathways related to the formation and modification of organic compounds.

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might contribute to the formation and modification of organic compounds at the molecular level.

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N3O2/c13-8-2-1-6(3-7(8)12(14,15)16)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCKIZCNHPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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